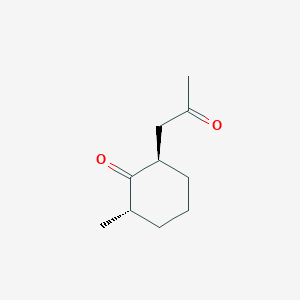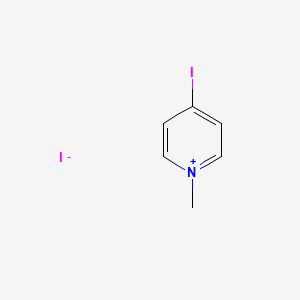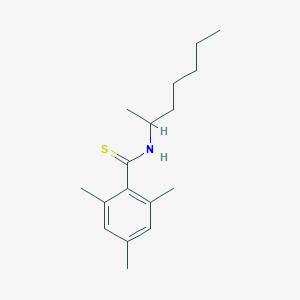![molecular formula C15H26O B14620986 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one CAS No. 59052-39-0](/img/structure/B14620986.png)
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one is an organic compound belonging to the group of ketones and cycloalkanes. This compound is characterized by its unique structure, which includes two cyclopentane rings and a ketone functional group. It is used in various applications, including as a fragrance component.
Preparation Methods
The synthesis of 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one can be carried out through a radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkane chemistry and ketone reactivity.
Biology: The compound’s structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It is used in the fragrance industry due to its pleasant scent and stability.
Mechanism of Action
The mechanism by which 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone group can participate in hydrogen bonding and other interactions that influence biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one include:
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-: This compound has a similar cycloalkane structure but differs in functional groups.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Another cycloalkane with a ketone group, but with different substituents.
2-Methyl-5-(propan-2-ylidene)cyclohexane-1,4-diol: This compound has a similar backbone but includes additional hydroxyl groups.
The uniqueness of this compound lies in its specific arrangement of cyclopentane rings and the presence of the ketone functional group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
59052-39-0 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(2-methyl-5-propan-2-ylcyclopentyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H26O/c1-10(2)13-8-7-11(3)14(13)9-12-5-4-6-15(12)16/h10-14H,4-9H2,1-3H3 |
InChI Key |
GLTLCYUYRMGAGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1CC2CCCC2=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
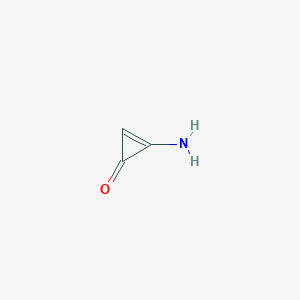
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)
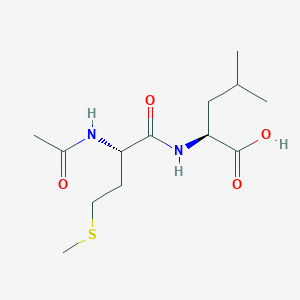
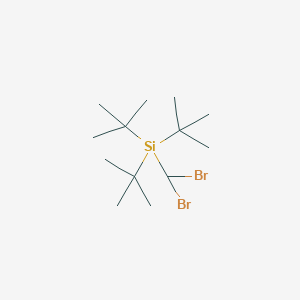
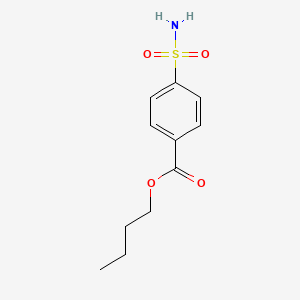
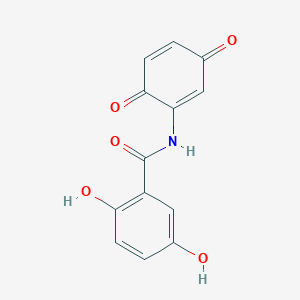
![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)

